molecular formula C16H23N3 B11742613 {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine

Cat. No.: B11742613
M. Wt: 257.37 g/mol
InChI Key: MXVZYHBRZSAKHX-UHFFFAOYSA-N
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Description

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and an isopropyl group, as well as a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the phenylethylamine group via nucleophilic substitution. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the compound meets industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the pyrazole ring or the phenylethylamine group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylethylamine oxides, while reduction can produce various reduced pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine is used as a building block for the synthesis of more complex molecules

Biology: The compound’s biological activity is of interest in the field of pharmacology. It has been studied for its potential as a ligand for various receptors, which could lead to the development of new therapeutic agents.

Medicine: In medicine, the compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including neurological disorders and cancers.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

  • **[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine
  • **[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine derivatives
  • **Other pyrazole derivatives with similar substituents

Comparison: Compared to other similar compounds, {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine stands out due to its unique combination of a pyrazole ring and a phenylethylamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness.

Properties

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-2-phenylethanamine

InChI

InChI=1S/C16H23N3/c1-13(2)16-11-15(19(3)18-16)12-17-10-9-14-7-5-4-6-8-14/h4-8,11,13,17H,9-10,12H2,1-3H3

InChI Key

MXVZYHBRZSAKHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCCC2=CC=CC=C2)C

Origin of Product

United States

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